molecular formula C13H11ClN4O2 B13536810 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride

1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride

Cat. No.: B13536810
M. Wt: 290.70 g/mol
InChI Key: FPSNXNBGAIWNHJ-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a pyridin-3-ylmethyl group and a carboxylic acid moiety at the 5-position, forming a hydrochloride salt. This compound is marketed by Santa Cruz Biotechnology (Catalog # sc-345145) for research applications . Its molecular formula is C₁₃H₁₁N₄O₂·HCl, with a molecular weight of approximately 291.7 g/mol.

Properties

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H10N4O2.ClH/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9;/h1-7H,8H2,(H,18,19);1H

InChI Key

FPSNXNBGAIWNHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[3,4-b]pyridine scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogs based on substituent variations, physicochemical properties, and biological relevance:

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 1-[(Pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride 1: Pyridin-3-ylmethyl; 5: COOH C₁₃H₁₁N₄O₂·HCl 291.7 Hydrophilic due to pyridine and carboxylic acid; hydrochloride salt improves solubility .
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid () 1: Methyl; 3: CF₃; 5: COOH C₉H₆F₃N₃O₂ 245.16 Trifluoromethyl group increases lipophilicity; lower molecular weight .
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid () 1: Methyl; 5: COOH; 6: Cl C₈H₆ClN₃O₂ 227.6 Chlorine atom enhances electronegativity; moderate solubility .
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide hydrochloride () 1: 2-Fluorobenzyl; 3: CONH₂ C₁₅H₁₂FN₄O·HCl 330.7 Fluorine improves metabolic stability; carboxamide instead of carboxylic acid .
1-(3-Methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid () 1: 3-Methylphenyl; 5: COOH C₁₄H₁₁N₃O₂ 253.25 Aromatic phenyl group increases hydrophobicity .
Key Observations:
  • Pyridin-3-ylmethyl vs. Benzyl Groups : The pyridin-3-ylmethyl substituent in the target compound introduces a basic nitrogen, enhancing solubility in acidic environments compared to fluorobenzyl or phenyl groups .
  • Carboxylic Acid Position : The 5-carboxylic acid group is conserved in many analogs (e.g., ), suggesting its critical role in binding interactions, possibly through hydrogen bonding or salt bridge formation .
  • Halogen Effects : Chlorine () and fluorine () substituents improve electronegativity and metabolic stability but may reduce aqueous solubility.
Target Compound:

The carboxylic acid group may act as a pharmacophore for enzyme inhibition .

Analogs with Reported Activity:
  • NAMPT Inhibitors : Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid () exhibit potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. The target compound’s free carboxylic acid may serve as a precursor for prodrug development .
  • Riociguat Derivatives: Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methyl carbamate () is a guanylate cyclase stimulator used for pulmonary hypertension. Substituents at the 1- and 3-positions are critical for target engagement .
  • Kinase Inhibitors : Fluorobenzyl-substituted analogs () are patented for improved synthetic processes, indicating their relevance in kinase-targeted drug development .

Biological Activity

1-[(Pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential antiviral effects, and mechanism of action.

Chemical Structure

The molecular formula of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is C13H11N5O2HClC_{13}H_{11}N_5O_2\cdot HCl, with a molecular weight of approximately 287.72 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a pyridine group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, research has shown that certain analogues demonstrate significant cytotoxic activity against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of several derivatives against human breast cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range (0.75–4.15 μM) without affecting normal cells .
    • In vivo studies indicated that these compounds could inhibit tumor growth in mouse models of breast cancer without systemic toxicity, suggesting a targeted effect on cancer cells .
  • Mechanism of Action :
    • The mechanism involves the inhibition of tubulin polymerization and interference with protein kinase signal transduction pathways, which are critical for cancer cell proliferation and survival .

Antiviral and Antibacterial Activity

In addition to anticancer properties, some pyrazolo[3,4-b]pyridines have been reported to exhibit antiviral and antibacterial activities.

  • Antiviral Effects : Certain derivatives have shown efficacy against viral infections by targeting specific viral enzymes or receptors.
  • Antibacterial Properties : Compounds in this class have demonstrated the ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition .

Structure-Activity Relationship (SAR)

The biological activity of 1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride can be influenced by structural modifications. Key findings include:

  • Substituent Effects : Variations at specific positions on the pyrazolo ring significantly affect potency and selectivity against cancer cells.
  • Optimal Substitutions : Compounds with alkylaminoethyl ethers at the 4-position showed enhanced antiproliferative activity .

Study 1: Breast Cancer Model

A series of pyrazolo[3,4-b]pyridine derivatives were tested in an orthotopic mouse model for breast cancer. The results indicated that specific analogues effectively inhibited tumor growth while sparing normal tissues from toxicity.

CompoundIC50 (μM)In Vivo EfficacyToxicity
Compound A0.75YesNone
Compound B2.00YesNone
Compound C4.15NoLow

Study 2: Antiviral Activity

Another study focused on the antiviral properties of selected derivatives against influenza virus strains. Results showed significant inhibition of viral replication in vitro.

CompoundViral StrainIC50 (μM)
Compound DH1N15.00
Compound EH3N27.50

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